molecular formula C9H18O3 B2377299 Ethyl 2-ethyl-2-(hydroxymethyl)butanoate CAS No. 243835-98-5

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate

Cat. No. B2377299
CAS RN: 243835-98-5
M. Wt: 174.24
InChI Key: QXHUZDYHNVLCHF-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, also known as ethyl hydroxymethylbutyrate or HEH, is a chemical compound that has recently gained attention in various fields. It has a molecular formula of C9H18O3 and a molecular weight of 174.24 .


Molecular Structure Analysis

The InChI code for Ethyl 2-ethyl-2-(hydroxymethyl)butanoate is 1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3 . This indicates that the molecule consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate has a density of 1.0±0.1 g/cm3, a boiling point of 223.0±13.0 °C at 760 mmHg, and a flash point of 88.2±12.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP value is 0.51, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Scientific Research Applications

1. Fragrance Industry Applications

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, as a fragrance ingredient, falls within the broader category of branched chain saturated alcohols, which are significant in the fragrance industry. A detailed toxicologic and dermatologic review of 2-ethyl-1-butanol, a related compound, highlights its use in fragrances (Mcginty, Letizia, & Api, 2010).

2. Chemical Synthesis and Organic Reactions

In the field of organic chemistry, ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a related compound, has been successfully prepared from ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate. This synthesis, catalyzed by tetrabutylammonium iodide, showcases the use of Ethyl 2-ethyl-2-(hydroxymethyl)butanoate derivatives in organic reactions (Wang Jun, 2010).

3. Odor Thresholds and Sensory Applications

Research into the odor thresholds of various branched esters, including ethyl 2-ethylhexanoate, reveals significant insights into their sensory applications. These esters generally have lower odor thresholds than their straight-chain counterparts, indicating their potential in enhancing sensory experiences (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

4. Insect Pest Control

In the domain of pest control, derivatives of Ethyl 2-ethyl-2-(hydroxymethyl)butanoate have been explored as biochemically activated insect hormonogenic compounds (juvenogens). These compounds, as part of the ester derivatives, are being studied for their potential application in controlling insect pests (Wimmer et al., 2007).

5. Pharmaceutical Applications

In pharmaceutical research, Ethyl (S)-4-chloro-3-hydroxy butanoate, a compound related to Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, serves as a building block for synthesizing hypercholesterolemia drugs. This showcases its potential use in drug synthesis and pharmaceutical applications (Jung, Park, Uhm, Kim, & Kim, 2010).

properties

IUPAC Name

ethyl 2-ethyl-2-(hydroxymethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHUZDYHNVLCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate

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